(5-(Pyrazin-2-yl)furan-2-yl)boronic acid
Description
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid is a boronic acid derivative featuring a furan ring substituted at the 5-position with a pyrazine moiety. This compound is of significant interest in medicinal chemistry due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for drug discovery .
Properties
Molecular Formula |
C8H7BN2O3 |
|---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(5-pyrazin-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)8-2-1-7(14-8)6-5-10-3-4-11-6/h1-5,12-13H |
InChI Key |
UXFQGQNXVYUFJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction, where a pyrazine boronic acid derivative is coupled with a furan halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for (5-(Pyrazin-2-yl)furan-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the product often involves crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazine and furan rings can undergo reduction reactions under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out in solvents like THF, DMF, or methanol, under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group would yield a boronic ester.
Scientific Research Applications
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Pyrazin-2-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrazine and furan rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of (5-(Pyrazin-2-yl)furan-2-yl)boronic acid, highlighting substituent variations and their impact on physicochemical properties:
| Compound Name | Substituent | Similarity Score* | Key Properties |
|---|---|---|---|
| (5-Methylfuran-2-yl)boronic acid | -CH₃ | 0.84 | Increased hydrophobicity; moderate reactivity |
| (5-(Ethoxycarbonyl)furan-2-yl)boronic acid | -COOEt | 0.60 | Enhanced electron-withdrawing effect; lower solubility |
| (5-Formylfuran-2-yl)boronic acid | -CHO | 0.74 | High reactivity for further derivatization |
| 5-(1H-Pyrazol-1-yl)furan-2-boronic acid | Pyrazole | N/A | Improved hydrogen-bonding capacity |
| This compound | Pyrazine | Reference | High polarity; strong electronic effects |
*Similarity scores derived from structural comparisons in –13.
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Stability : Boronic acids with formyl or ethoxycarbonyl groups may exhibit lower stability under acidic conditions due to hydrolytic susceptibility .
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